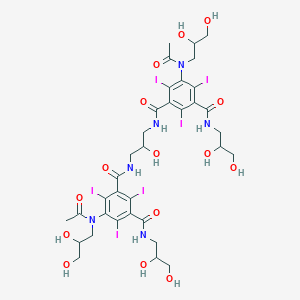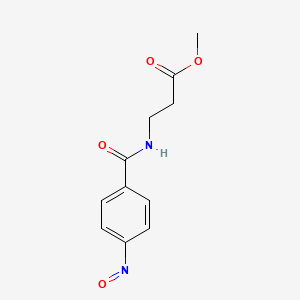
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide is an organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring system fused with a tetrahydrocarboxylic acid and a hydrazide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide typically involves the reaction of 6-Quinolinecarboxylic acid with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are continuously fed into the reactor, and the product is continuously removed, allowing for a more efficient and cost-effective production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have significant biological and chemical properties.
Applications De Recherche Scientifique
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with certain enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes, making the compound a potential therapeutic agent. The quinoline ring system can also interact with DNA and other biomolecules, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Quinolinecarboxylic acid: This compound lacks the hydrazide group but shares the quinoline ring system.
1,2,3,4-Tetrahydroquinoline: This compound lacks the carboxylic acid and hydrazide groups but shares the tetrahydroquinoline structure.
Quinoline-2-carboxylic acid: This compound has a carboxylic acid group at a different position on the quinoline ring.
Uniqueness
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide is unique due to the presence of both the hydrazide and tetrahydrocarboxylic acid groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5570-86-5 |
|---|---|
Formule moléculaire |
C10H13N3O |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroquinoline-6-carbohydrazide |
InChI |
InChI=1S/C10H13N3O/c11-13-10(14)8-3-4-9-7(6-8)2-1-5-12-9/h3-4,6,12H,1-2,5,11H2,(H,13,14) |
Clé InChI |
OUCWLNUAJWMXGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C(=O)NN)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


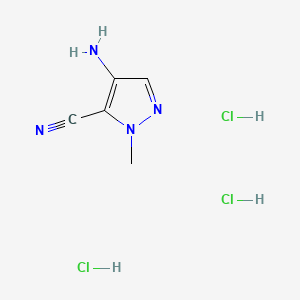
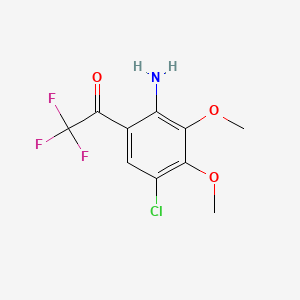
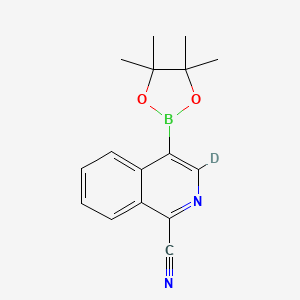
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

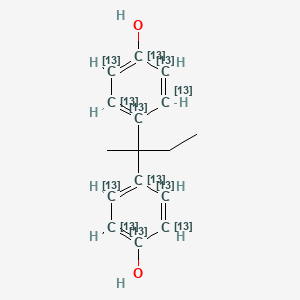
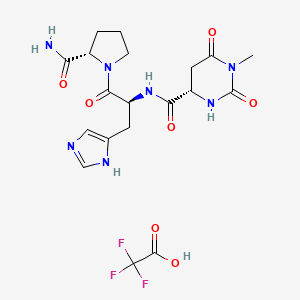
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
